molecular formula C17H17FN2O2S B5887927 2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide

2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide

Cat. No. B5887927
M. Wt: 332.4 g/mol
InChI Key: XARPIBRRKPCYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. In

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide in lab experiments is its relatively low toxicity. This makes it a safer alternative to other compounds that may have similar effects but are more toxic. However, one of the limitations of using this compound is its limited solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide. One potential direction is to further explore its anti-inflammatory and analgesic properties and its potential use in the treatment of various inflammatory diseases. Another potential direction is to investigate its potential use in the treatment of cancer, particularly in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide involves the reaction of 3,4-dimethylphenol with carbon disulfide and sodium hydroxide to form the corresponding sodium salt. This salt is then reacted with 3-fluoroaniline to obtain the desired product. The synthesis method is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide has been extensively researched for its potential applications in the field of medicine. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(3-fluorophenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-11-6-7-15(8-12(11)2)22-10-16(21)20-17(23)19-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARPIBRRKPCYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC(=S)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-[(3-fluorophenyl)carbamothioyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.